molecular formula C11H12FNO B8642849 5-(3-Fluorooxetan-3-yl)isoindoline

5-(3-Fluorooxetan-3-yl)isoindoline

Cat. No.: B8642849
M. Wt: 193.22 g/mol
InChI Key: DSXZEJNIILCEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorooxetan-3-yl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a 3-fluorooxetane group. The isoindoline scaffold is a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is of interest in pharmaceutical chemistry, particularly as an intermediate or building block for drug candidates, given the prevalence of isoindoline derivatives in therapeutics (e.g., apremilast, an immunomodulatory agent) .

Synthetic routes to this compound likely involve intermediates such as (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS: 1308644-71-4) or 3-fluoro-3-(iodomethyl)oxetane (CAS: 1363381-23-0), which are key reagents for introducing the fluorooxetane moiety via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-(3-fluorooxetan-3-yl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C11H12FNO/c12-11(6-14-7-11)10-2-1-8-4-13-5-9(8)3-10/h1-3,13H,4-7H2

InChI Key

DSXZEJNIILCEGL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C3(COC3)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends : Fluorinated compounds generally exhibit enhanced binding affinities due to fluorine’s electronegativity. The bioactivity scores of fluorinated isoxazole derivatives () support this trend, suggesting that this compound may similarly benefit in therapeutic applications .
  • Synthetic Efficiency : The use of tosylate or iodide intermediates () provides flexibility in large-scale synthesis, balancing reactivity and practicality .

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